

Reproducibility of Published Findings on CP-640186 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **CP-640186 hydrochloride** with other alternatives, supported by experimental data from published literature. The objective is to offer a clear perspective on the reproducibility of findings related to this potent Acetyl-CoA carboxylase (ACC) inhibitor.

Comparative Efficacy of CP-640186 Hydrochloride

CP-640186 hydrochloride is a well-characterized, cell-permeable, and orally active inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] Its mechanism of action involves binding to the carboxyltransferase (CT) domain of ACC, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[2][4][5] The reproducibility of its inhibitory effects has been consistently demonstrated across various studies.

In Vitro Activity

The in vitro inhibitory potency of **CP-640186 hydrochloride** against ACC has been established in multiple independent studies. The following table summarizes the key quantitative data.

Parameter	Species	Isoform	Value	Reference
IC50	Rat	Liver ACC1	53 nM	[1][3][6]
IC50	Rat	Skeletal Muscle ACC2	61 nM	[1][3][6]
IC50	Human	hACC1	108.9 nM	[7]
EC50 (Palmitate Acid Oxidation)	C2C12 cells	57 nM	[1]	
EC50 (Palmitate Acid Oxidation)	Isolated Rat Epitrochlearis Muscle	1.3 μ M	[1]	
EC50 (Fatty Acid Synthesis Inhibition)	HepG2 cells	0.62 μ M	[1]	
EC50 (Triglyceride Synthesis Inhibition)	HepG2 cells	1.8 μ M	[1]	

In Vivo Activity

The in vivo efficacy of **CP-640186 hydrochloride** has been demonstrated in various animal models, further supporting the reproducibility of its biological effects.

Parameter	Animal Model	Effect	Value (ED50)	Reference
Malonyl-CoA Reduction	Rats (Hepatic)	Lowered Malonyl-CoA	55 mg/kg	[2][6]
Malonyl-CoA Reduction	Rats (Soleus Muscle)	Lowered Malonyl-CoA	6 mg/kg	[2][6]
Malonyl-CoA Reduction	Rats (Quadriceps Muscle)	Lowered Malonyl-CoA	15 mg/kg	[2][6]
Malonyl-CoA Reduction	Rats (Cardiac Muscle)	Lowered Malonyl-CoA	8 mg/kg	[2][6]
Fatty Acid Synthesis Inhibition	Rats	Inhibited Synthesis	13 mg/kg	[2][6]
Fatty Acid Synthesis Inhibition	CD1 Mice	Inhibited Synthesis	11 mg/kg	[2][4]
Fatty Acid Synthesis Inhibition	ob/ob Mice	Inhibited Synthesis	4 mg/kg	[2][4]
Fatty Acid Oxidation Stimulation	Rats (Whole Body)	Stimulated Oxidation	~30 mg/kg	[2][6]

Comparison with an Alternative ACC Inhibitor

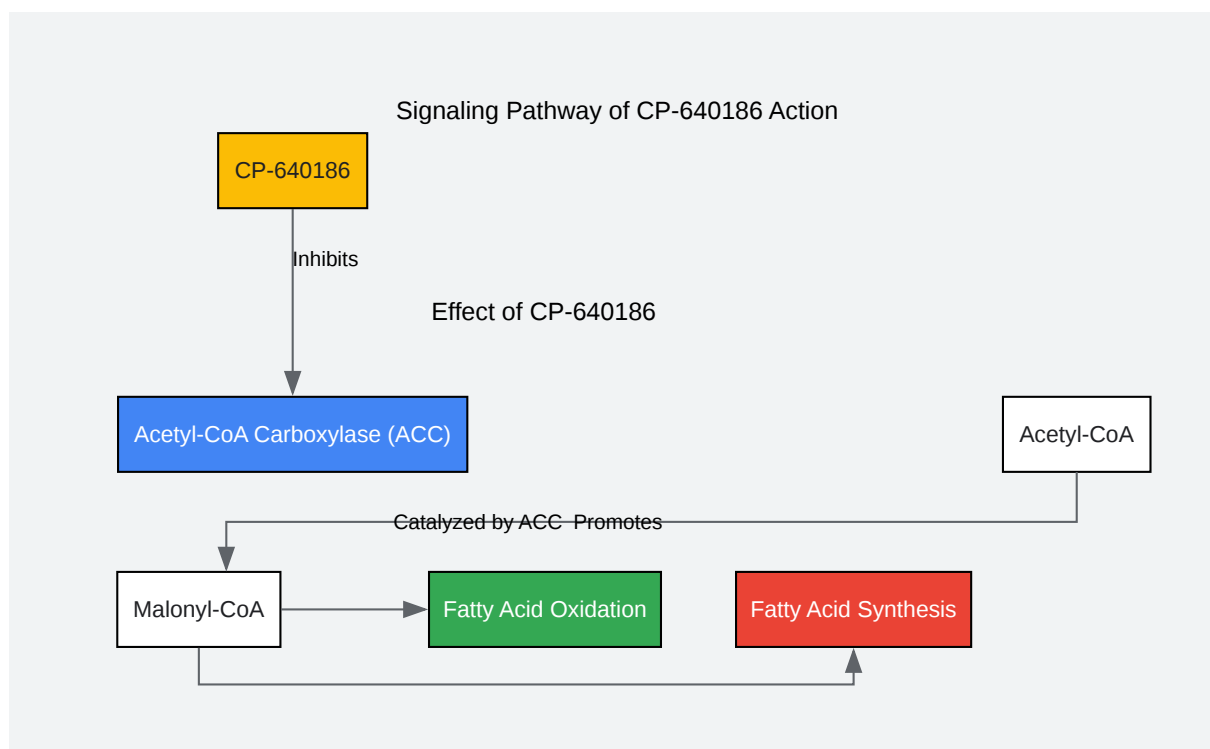
A study by Li et al. (2022) synthesized and evaluated a series of 4-phenoxy-phenyl isoxazoles as novel ACC inhibitors, providing a direct comparison with CP-640186.[7]

Compound	hACC1 IC50	A549 IC50	HepG2 IC50	MDA-MB-231 IC50
CP-640186	108.9 nM	-	-	-
Compound 6g	99.8 nM	-	-	-
Compound 6l	-	0.22 μ M	0.26 μ M	0.21 μ M

As shown in the table, compound 6g exhibited slightly more potent inhibitory activity against human ACC1 compared to CP-640186.[7] Another compound from the same series, 6l, demonstrated potent anti-proliferative activity in several cancer cell lines.[7]

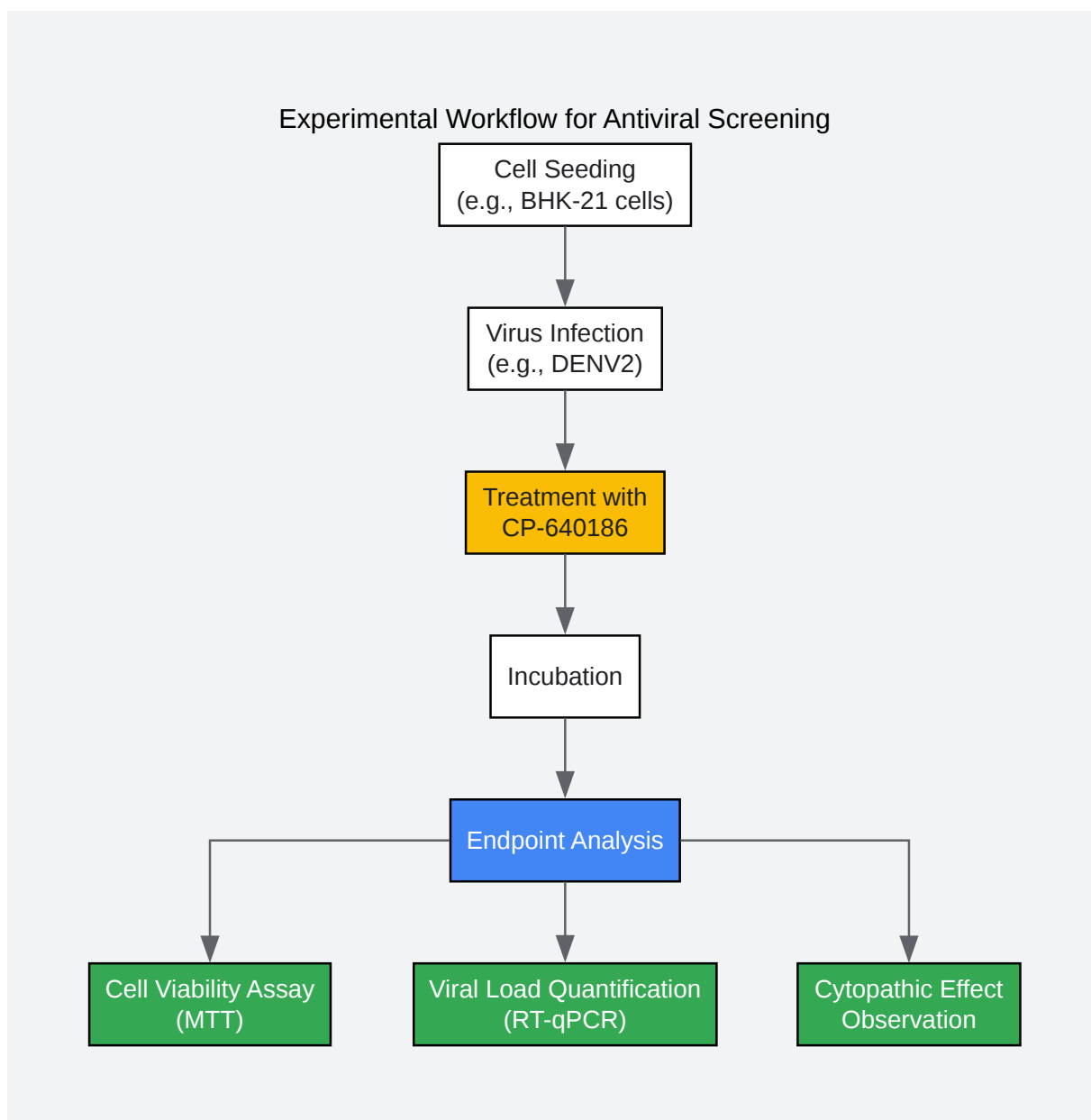
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CP-640186 and a typical experimental workflow for its evaluation.



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Mechanism of CP-640186 as an ACC inhibitor.



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Workflow for assessing antiviral effects of CP-640186.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols cited in the literature for studies involving CP-640186.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating the anti-Dengue virus activity of CP-640186.

[8][9]

- Cell Seeding: Plate BHK-21 cells in a 96-well plate and culture until confluent.
- Virus Infection: Infect the cells with DENV2 at a specified multiplicity of infection.
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add RPMI-1640 medium containing various concentrations of **CP-640186 hydrochloride** (e.g., 0-2 μ M).
- Incubation: Incubate the plates for 4 days.
- MTT Addition: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Quantitative Real-Time PCR (RT-qPCR) for Viral Load

This protocol is based on the methodology used to quantify DENV2 RNA.[8]

- Cell Culture and Treatment: Culture BHK-21 cells in a 12-well plate and infect with DENV2, followed by treatment with CP-640186 as described above.
- RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable RNA extraction kit.

- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and specific primers for the viral gene of interest (e.g., DENV E protein).
- qPCR: Perform quantitative PCR using a qPCR system, specific primers, and a fluorescent probe (e.g., SYBR Green).
- Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) using the $\Delta\Delta C_t$ method.

Conclusion

The published literature consistently supports the role of **CP-640186 hydrochloride** as a potent and reproducible inhibitor of ACC. Its well-defined mechanism of action and consistent performance in both in vitro and in vivo models make it a valuable tool for research in metabolic diseases and, as recent studies suggest, in virology. The availability of detailed experimental protocols and comparative data with newer compounds further solidifies its position as a benchmark for ACC inhibition studies.

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